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Introduction

Viltolarsen (NS-065/NCNP-01) is an antisense phosphorodiamidate morpholino
oligonucleotide (PMO) developed for the treatment of Duchenne muscular dystrophy (DMD) in
patients with mutations amenable to exon 53 skipping. By binding to a specific sequence on
the dystrophin pre-mRNA, viltolarsen modifies the splicing process to exclude exon 53,
thereby restoring the reading frame and enabling the production of a truncated, yet functional,
dystrophin protein. Understanding the pharmacokinetic (PK) profile of viltolarsen in preclinical
models is crucial for predicting its behavior in humans and establishing a safe and effective
dosing regimen. These application notes provide a summary of the preclinical pharmacokinetic
data and detailed experimental protocols for the analysis of viltolarsen in animal models.

Quantitative Pharmacokinetic Data

The preclinical pharmacokinetic properties of viltolarsen have been evaluated in several
animal species, primarily in mice and cynomolgus monkeys, following intravenous (V)
administration. The key findings from these studies are summarized below.

Plasma Pharmacokinetics in Mice

Repeat-dose studies were conducted in male CD-1 mice. The plasma exposure, as measured
by the area under the concentration-time curve (AUC), is presented in Table 1.
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Table 1: Plasma Exposure (AUC) of Viltolarsen in Male CD-1 Mice After Weekly Intravenous
Administration

AUC (0-24 hr) on Day 175

Dose (mgl/kgl/week) Study Duration
(ng-hrimL)

60 26 weeks 67.47

Data sourced from FDA nonclinical review documents.

Plasma Pharmacokinetics in Cynomolgus Monkeys

Single and repeat-dose pharmacokinetic studies were performed in male cynomolgus
monkeys. A summary of the plasma exposure is provided in Table 2.

Table 2: Plasma Exposure (AUC) of Viltolarsen in Male Cynomolgus Monkeys After Weekly
Intravenous Administration

AUC (0-24 hr) on Day 259

Dose (mgl/kglweek) Study Duration
(ng-hrimL)

60 39 weeks 261.1

Data sourced from FDA nonclinical review documents.

Single-Dose Pharmacokinetic Parameters in Rats and
Monkeys
A summary of single-dose pharmacokinetic parameters in rats and monkeys is provided in

Table 3.

Table 3: Single-Dose Intravenous Pharmacokinetic Parameters of Viltolarsen in Rats and
Monkeys
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Species Dose (mg/kg) Cmax AUC T% (hours)
Dose- Dose-
Rat 6 proportional proportional 1.19
increase increase
Dose- Dose-
20 proportional proportional 1.19
increase increase
Dose- Dose-
60 proportional proportional 10.5
increase increase
Dose- Dose-
Monkey - proportional proportional 1.7-35
increase increase

Cmax and AUC increased with dose, and most increases were approximately proportional to

the dose. Data sourced from a clinical study protocol summarizing preclinical findings.

Tissue Distribution in Cynomolgus Monkeys

Tissue distribution of radiolabeled viltolarsen was assessed in male cynomolgus monkeys

after a single intravenous dose and after multiple weekly doses. The results indicate significant

distribution to the kidney, with much lower concentrations observed in skeletal muscle.

Table 4: Tissue Distribution of Viltolarsen in Male Cynomolgus Monkeys
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Peak
Dosing Regimen Tissue Concentration (ug Time to Peak
Eqlg)
Single 20 mg/kg IV )
Kidney Cortex 461 24 hours post-dose
dose
Skeletal Muscle 5.81-7.41 0.25 hours post-dose
Multiple 20
mg/kg/week IV doses Kidney Cortex 819
for 8 weeks
Skeletal Muscle 0.331-0.479

ug Eqg/g refers to microgram equivalents per gram of tissue. Data sourced from FDA nonclinical

review documents.

Experimental Protocols

The following are detailed methodologies for key experiments in the preclinical

pharmacokinetic analysis of viltolarsen.

Animal Models

» Mouse Studies: Male CD-1 mice were used for repeat-dose toxicity and pharmacokinetic

studies.

» Monkey Studies: Male cynomolgus monkeys were utilized for single and repeat-dose

pharmacokinetic and tissue distribution studies.

» Rat Studies: Sprague-Dawley rats were used for single-dose pharmacokinetic studies.

Dosing and Administration

» Route of Administration: Viltolarsen was administered via intravenous (IV) infusion.

e Dosing Regimen:
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o Single-Dose Studies: A single IV dose was administered to assess initial pharmacokinetic
parameters.

o Repeat-Dose Studies: Weekly 1V infusions were administered for durations of up to 26
weeks in mice and 39 weeks in monkeys to evaluate steady-state pharmacokinetics and
potential accumulation.

Sample Collection and Processing

o Blood/Plasma Collection:

o Blood samples were collected from a suitable vessel (e.g., tail vein in mice, peripheral vein
in monkeys) at predetermined time points post-dose.

o Blood was collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
o Plasma was separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.
o Plasma samples were stored frozen at -70°C or below until analysis.
 Tissue Collection (for distribution studies):
o At scheduled time points after the final dose, animals were euthanized.

o Tissues of interest (including kidney, liver, spleen, heart, skeletal muscle, etc.) were
collected, weighed, and processed.

o For studies with radiolabeled viltolarsen, radioactivity in tissues was quantified.

Bioanalytical Method for Viltolarsen Quantification

An enzyme-linked immunosorbent assay (ELISA) was the validated method for the
quantification of viltolarsen in serum and plasma samples.

Protocol for Viltolarsen ELISA:

o Plate Coating: High-binding 96-well microplates are coated with a capture antibody specific
for viltolarsen and incubated overnight at 4°C.
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e Washing: Plates are washed with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to
remove unbound antibody.

» Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in
PBS) and incubating for 1-2 hours at room temperature.

o Sample and Standard Incubation: Plasma samples and viltolarsen standards of known
concentrations are added to the wells and incubated for 1-2 hours at room temperature to
allow viltolarsen to bind to the capture antibody.

e Washing: Plates are washed to remove unbound sample components.

» Detection Antibody Incubation: A biotinylated detection antibody, also specific for viltolarsen,
is added to the wells and incubated for 1 hour at room temperature.

e Washing: Plates are washed to remove unbound detection antibody.

e Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is
added and incubated for 30 minutes at room temperature.

e Washing: Plates are washed to remove unbound enzyme conjugate.

o Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the plate is
incubated in the dark until sufficient color development.

o Reaction Stoppage: The reaction is stopped by adding a stop solution (e.g., 2N H2S0a).

o Data Acquisition: The optical density is read at a specific wavelength (e.g., 450 nm) using a
microplate reader.

o Data Analysis: A standard curve is generated by plotting the optical density versus the
concentration of the standards. The concentration of viltolarsen in the unknown samples is
then interpolated from this curve.

Tissue Distribution Study Using Radiolabeled
Viltolarsen
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» Radiolabeling: Viltolarsen is synthesized with a radioactive isotope (e.g., *C or 3H).
» Dosing: Radiolabeled viltolarsen is administered intravenously to the animals.

» Tissue Collection: At various time points post-administration, animals are euthanized, and
tissues are collected.

o Sample Preparation: Tissues are homogenized.

o Quantification of Radioactivity: The amount of radioactivity in each tissue homogenate is
measured using a liquid scintillation counter or by quantitative whole-body autoradiography.

o Data Analysis: The concentration of viltolarsen equivalents in each tissue is calculated
based on the measured radioactivity and the specific activity of the radiolabeled compound.
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Experimental workflow for preclinical pharmacokinetic analysis.
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Mechanism of action of Viltolarsen leading to exon 53 skipping.

« To cite this document: BenchChem. [Application Notes and Protocols: Preclinical
Pharmacokinetic Analysis of Viltolarsen]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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